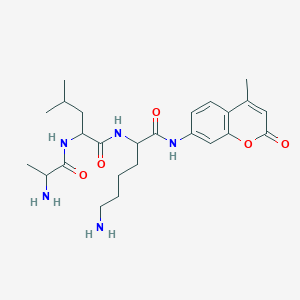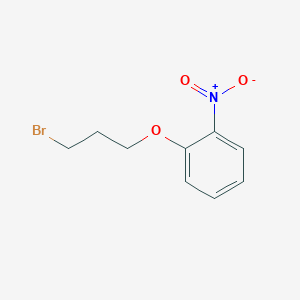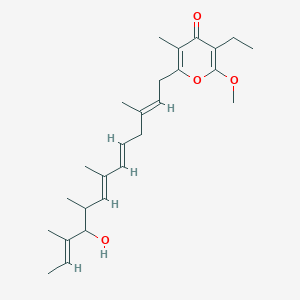
D-Ala-Leu-Lys-7-amido-4-méthylcoumarine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide is a useful research compound. Its molecular formula is C25H37N5O5 and its molecular weight is 487.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cinétique enzymatique et études d'inhibition
D-Ala-Leu-Lys-7-amido-4-méthylcoumarine : est largement utilisé en cinétique enzymatique pour étudier l'activité des enzymes protéolytiques comme la plasmine . Les chercheurs utilisent ce substrat fluorogène pour mesurer l'activité enzymatique en quantifiant la fluorescence libérée lors du clivage enzymatique.
Développement de médicaments et pharmacocinétique
Dans le développement de médicaments, ce composé sert de substrat pour évaluer l'efficacité des inhibiteurs potentiels des protéases, qui sont souvent des cibles d'intervention thérapeutique . La pharmacocinétique de ces interactions peut être étudiée en surveillant les variations d'intensité de fluorescence au fil du temps.
Tests diagnostiques
Les tests diagnostiques utilisent This compound pour détecter et quantifier les niveaux de protéases dans les échantillons biologiques. Ceci est particulièrement utile pour diagnostiquer les maladies associées à une activité anormale des protéases .
Recherche sur le cancer
Le composé est essentiel dans la recherche sur le cancer pour étudier le rôle des protéases dans la progression tumorale et les métastases. Il aide à comprendre comment les cellules cancéreuses remodelent leur microenvironnement par l'activité protéolytique .
Signalisation cellulaire et régulation
This compound : aide à explorer les voies de signalisation cellulaire qui impliquent les protéases. En utilisant ce substrat, les chercheurs peuvent étudier comment les protéases régulent divers processus cellulaires .
Études sur l'angiogenèse
Le composé est utilisé dans les études sur l'angiogenèse pour comprendre le processus de formation de nouveaux vaisseaux sanguins. Il est particulièrement pertinent dans le contexte de la cicatrisation des plaies et du développement des maladies vasculaires .
Troubles neurologiques
En recherche neurologique, le substrat est appliqué pour étudier les protéases impliquées dans les maladies neurodégénératives. Il aide à identifier des biomarqueurs potentiels et des cibles thérapeutiques pour des affections comme la maladie d'Alzheimer .
Immunologie et inflammation
This compound : est également utilisé en études immunologiques pour étudier le rôle des protéases dans l'inflammation et la réponse immunitaire. Ces recherches peuvent conduire à de nouveaux traitements pour les maladies auto-immunes .
Mécanisme D'action
Target of Action
The primary target of D-Ala-Leu-Lys-7-amido-4-methylcoumarin is the enzyme plasmin . Plasmin is a serine protease that plays a vital role in fibrinolysis, the process that breaks down fibrin clots. It is also involved in wound healing and tissue remodeling .
Mode of Action
D-Ala-Leu-Lys-7-amido-4-methylcoumarin acts as a fluorogenic substrate for plasmin . When cleaved by plasmin, it releases a strongly fluorescent compound, 7-amino-4-methylcoumarin . This fluorescence can be easily detected with an excitation/emission of 350/430nm , providing a convenient way to measure plasmin activity.
Biochemical Pathways
The compound is involved in the fibrinolytic system, specifically in the activation of plasminogen to plasmin . This process is crucial for the dissolution of blood clots and maintenance of vascular patency. The fluorescence emitted upon cleavage provides a measure of plasmin activity, and thus, an indirect measure of fibrinolytic activity.
Pharmacokinetics
Its solubility in water suggests it could be administered intravenously or orally, although the exact route would depend on the specific application and formulation.
Result of Action
The cleavage of D-Ala-Leu-Lys-7-amido-4-methylcoumarin by plasmin results in the release of a fluorescent compound . This fluorescence can be quantified to measure the activity of plasmin and, by extension, the status of the fibrinolytic system. This could be particularly useful in clinical settings for diagnosing and monitoring conditions related to blood clotting and wound healing.
Analyse Biochimique
Biochemical Properties
D-Ala-Leu-Lys-7-amido-4-methylcoumarin plays a crucial role in biochemical reactions as a fluorogenic substrate. It interacts with enzymes such as plasmin, a serine protease involved in the breakdown of fibrin in blood clots . When plasmin cleaves D-Ala-Leu-Lys-7-amido-4-methylcoumarin, it releases a fluorescent product, 7-amino-4-methylcoumarin, which can be easily detected and quantified. This interaction allows researchers to measure plasmin activity and study its role in various physiological and pathological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Ala-Leu-Lys-7-amido-4-methylcoumarin can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its activity may decrease over time if not properly stored . Long-term studies have shown that the fluorescent product, 7-amino-4-methylcoumarin, remains stable and can be reliably detected in various assays, making it a valuable tool for continuous monitoring of enzyme activity.
Propriétés
IUPAC Name |
6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O5/c1-14(2)11-20(30-23(32)16(4)27)25(34)29-19(7-5-6-10-26)24(33)28-17-8-9-18-15(3)12-22(31)35-21(18)13-17/h8-9,12-14,16,19-20H,5-7,10-11,26-27H2,1-4H3,(H,28,33)(H,29,34)(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYIXLQAMONDNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392201 |
Source


|
| Record name | D-Ala-Leu-Lys-7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104881-72-3 |
Source


|
| Record name | D-Ala-Leu-Lys-7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is H-D-Ala-Leu-Lys-AMC used in the study of TviCATL?
A1: H-D-Ala-Leu-Lys-AMC is a fluorogenic substrate commonly used to assess the activity of cysteine proteases like TviCATL. [] When TviCATL cleaves the peptide bond within H-D-Ala-Leu-Lys-AMC, the AMC (7-amino-4-methylcoumarin) moiety is released. This release generates a measurable fluorescent signal, enabling researchers to quantify TviCATL enzymatic activity. []
Q2: What does the research on TviCATL and H-D-Ala-Leu-Lys-AMC tell us about potential drug or diagnostic targets?
A2: The research demonstrates that TviCATL is a potential chemotherapeutic and diagnostic target for African animal trypanosomiasis. [] By understanding how TviCATL interacts with substrates like H-D-Ala-Leu-Lys-AMC, researchers can develop specific inhibitors that could potentially block the protease's function in the parasite. These inhibitors could serve as new drugs to combat T. vivax infections. Additionally, detecting TviCATL itself, potentially through its interaction with specific antibodies, could lead to new diagnostic tools for identifying active infections. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)


![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)








